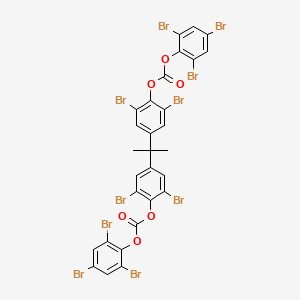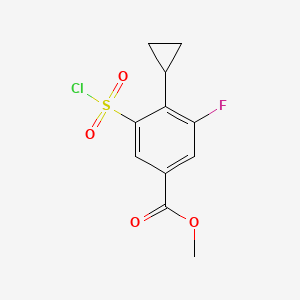
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate typically involves the chlorosulfonylation of a precursor benzoate compound. The reaction is carried out using chlorosulfonic acid as the chlorosulfonylating agent. The process involves the following steps:
Starting Material: The precursor benzoate compound is selected based on the desired substitution pattern.
Chlorosulfonylation: The precursor is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Cyclopropyl and Fluoro Substitution: The cyclopropyl and fluoro groups are introduced through subsequent reactions, often involving specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different derivatives.
Oxidation Reactions: Oxidative conditions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Agents like tin(II) chloride are used for reduction reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution with amines.
Sulfonates: Result from substitution with alcohols.
Reduced Derivatives: Obtained through reduction of the chlorosulfonyl group.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropyl and fluoro groups may contribute to the compound’s stability and specificity in binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a benzoate.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorosulfonyl, cyclopropyl, and fluoro groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10ClFO4S |
|---|---|
Poids moléculaire |
292.71 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-4-cyclopropyl-5-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)7-4-8(13)10(6-2-3-6)9(5-7)18(12,15)16/h4-6H,2-3H2,1H3 |
Clé InChI |
KFBMNYREGVCKNK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)C2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


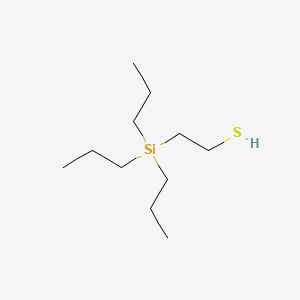
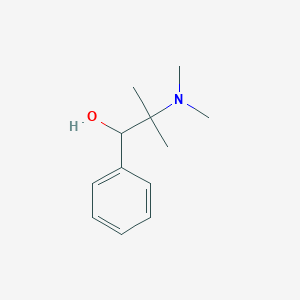



![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)
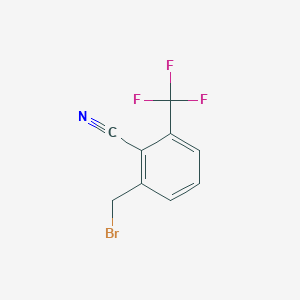


![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)
